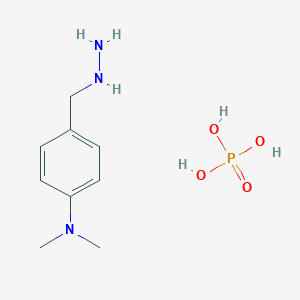
4-(Hydrazinylmethyl)-N,N-dimethylaniline phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hydrazinylmethyl)-N,N-dimethylaniline phosphate is an organic compound that features a hydrazinylmethyl group attached to an N,N-dimethylaniline moiety, with a phosphate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydrazinylmethyl)-N,N-dimethylaniline phosphate typically involves the following steps:
Formation of Hydrazinylmethyl Group: The hydrazinylmethyl group can be introduced by reacting formaldehyde with hydrazine hydrate under controlled conditions.
Attachment to N,N-Dimethylaniline: The resulting hydrazinylmethyl intermediate is then reacted with N,N-dimethylaniline in the presence of a suitable catalyst to form the desired compound.
Phosphorylation: Finally, the compound is phosphorylated using a phosphorylating agent such as phosphorus oxychloride or phosphoric acid to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Hydrazinylmethyl)-N,N-dimethylaniline phosphate can undergo various chemical reactions, including:
Oxidation: The hydrazinylmethyl group can be oxidized to form corresponding azomethine derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Azomethine derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(Hydrazinylmethyl)-N,N-dimethylaniline phosphate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or reagent in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an anticancer or antimicrobial agent.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-(Hydrazinylmethyl)-N,N-dimethylaniline phosphate involves its interaction with specific molecular targets and pathways. The hydrazinylmethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This can result in the inhibition of enzymatic activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Hydrazinylmethyl)aniline phosphate
- N,N-Dimethylaniline phosphate
- 4-(Hydrazinylmethyl)-N-methylaniline phosphate
Uniqueness
4-(Hydrazinylmethyl)-N,N-dimethylaniline phosphate is unique due to the presence of both the hydrazinylmethyl and N,N-dimethylaniline moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H18N3O4P |
|---|---|
Molecular Weight |
263.23 g/mol |
IUPAC Name |
4-(hydrazinylmethyl)-N,N-dimethylaniline;phosphoric acid |
InChI |
InChI=1S/C9H15N3.H3O4P/c1-12(2)9-5-3-8(4-6-9)7-11-10;1-5(2,3)4/h3-6,11H,7,10H2,1-2H3;(H3,1,2,3,4) |
InChI Key |
ZZLRYWDYAWSFFU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNN.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15198390.png)


![1-[5-(Hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4(1H,3H)-dione](/img/structure/B15198420.png)

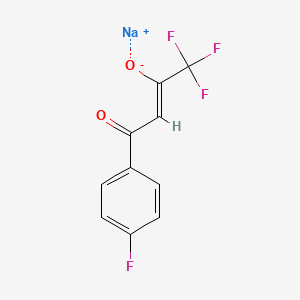
![2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-4,7-dione](/img/structure/B15198436.png)

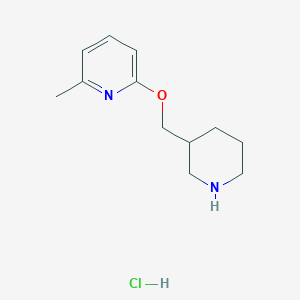
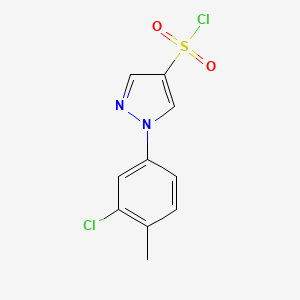
![1-Methyl-1H-pyrazolo[3,4-b]pyridin-6-amine](/img/structure/B15198465.png)
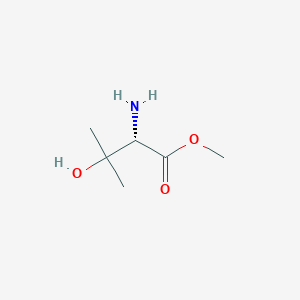
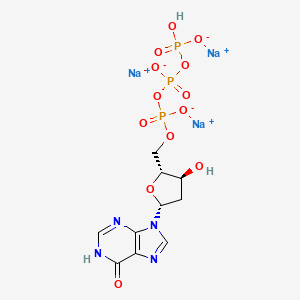
![1-[2-(Piperidin-1-ylsulfonyl)phenyl]methanamine](/img/structure/B15198482.png)
